2-Cyanobenzyl 2-aminonicotinate
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Overview
Description
2-Cyanobenzyl 2-aminonicotinate is a chemical compound that belongs to the class of 2-aminonicotinates. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyano group (-CN) attached to a benzyl moiety and an amino group (-NH2) attached to a nicotinate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzyl 2-aminonicotinate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyanoacetylation methods. The choice of reaction conditions, such as temperature, solvent, and catalysts, can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobenzyl 2-aminonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-Cyanobenzyl 2-aminonicotinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has shown potential as an antifungal agent, particularly against plant pathogenic fungi
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antifungal and antimicrobial agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyanobenzyl 2-aminonicotinate involves its interaction with specific molecular targets and pathways. For instance, as an antifungal agent, it inhibits the GWT-1 protein involved in glycosylphosphatidylinositol-anchor biosynthesis . This inhibition disrupts the cell wall integrity of fungi, leading to their death.
Comparison with Similar Compounds
Aminopyrifen: A novel 2-aminonicotinate fungicide with high antifungal activity.
Cyanoacetamides: Compounds with similar cyano and amine functional groups used in heterocyclic synthesis.
Uniqueness: 2-Cyanobenzyl 2-aminonicotinate is unique due to its specific combination of cyano and amino groups attached to a benzyl and nicotinate structure. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various applications.
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
(2-cyanophenyl)methyl 2-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c15-8-10-4-1-2-5-11(10)9-19-14(18)12-6-3-7-17-13(12)16/h1-7H,9H2,(H2,16,17) |
InChI Key |
WHFUUBIBAQPPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(N=CC=C2)N)C#N |
solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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